

## Long-Term Outcomes of <sup>177</sup>Lu-EB-PSMA-617 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | EB-PSMA-617 |           |
| Cat. No.:            | B12365873   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term outcomes associated with <sup>177</sup>Lu-**EB-PSMA-617** therapy, benchmarked against the more extensively studied <sup>177</sup>Lu-PSMA-617 and other therapeutic alternatives for metastatic castration-resistant prostate cancer (mCRPC). This analysis is based on available clinical trial data and long-term follow-up studies, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

## **Executive Summary**

Prostate-Specific Membrane Antigen (PSMA) has emerged as a key target for both imaging and therapy in prostate cancer. Radioligand therapies (RLTs) such as <sup>177</sup>Lu-PSMA-617 have demonstrated significant efficacy in improving survival outcomes for patients with mCRPC. A newer derivative, <sup>177</sup>Lu-EB-PSMA-617, incorporates an Evans blue (EB) motif that binds to serum albumin, extending its circulation half-life with the potential for enhanced tumor uptake and therapeutic effect. However, long-term clinical data for <sup>177</sup>Lu-EB-PSMA-617 remains limited compared to the wealth of information available for <sup>177</sup>Lu-PSMA-617. This guide synthesizes the current evidence for both agents to inform ongoing research and drug development.

# Comparative Efficacy: <sup>177</sup>Lu-EB-PSMA-617 vs. <sup>177</sup>Lu-PSMA-617



While direct head-to-head long-term comparative trials are not yet available, we can analyze data from separate studies to draw preliminary comparisons.

Table 1: Long-Term Efficacy Outcomes of 177Lu-PSMA-617 in mCRPC

| Outcome Measure                    | Study/Trial                                            | Median Value (95%<br>CI)                               | Patient Population                              |
|------------------------------------|--------------------------------------------------------|--------------------------------------------------------|-------------------------------------------------|
| Overall Survival (OS)              | VISION (Phase III)                                     | 15.3 months (vs. 11.3 months in control arm) [1][2][3] | PSMA-positive<br>mCRPC, post-ARPI<br>and taxane |
| TheraP (Phase II)                  | 19.1 months (vs. 19.6 months for cabazitaxel)[4]       | mCRPC, post-<br>docetaxel                              |                                                 |
| Retrospective Study                | 16 months (13-17)[5]<br>[6]                            | Heavily pre-treated mCRPC                              | _                                               |
| Phase II (Expanded<br>Cohort)      | 13.3 months (10.5-<br>18.7)[7]                         | Heavily pre-treated mCRPC                              | -                                               |
| Progression-Free<br>Survival (PFS) | VISION (Phase III)                                     | 8.7 months (vs. 3.4 months in control arm) [1][3]      | PSMA-positive<br>mCRPC, post-ARPI<br>and taxane |
| TheraP (Phase II)                  | 1-year PFS rate: 19%<br>(vs. 3% for<br>cabazitaxel)[8] | mCRPC, post-<br>docetaxel                              |                                                 |
| Retrospective Study                | 12 months (10.3-13)<br>[5][6]                          | Heavily pre-treated mCRPC                              | -                                               |
| PSA Response (≥50% decline)        | Phase II (Expanded<br>Cohort)                          | 64% of patients[7]                                     | Heavily pre-treated mCRPC                       |
| Retrospective Study                | 61% of patients[5][6]                                  | Heavily pre-treated mCRPC                              |                                                 |

Table 2: Available Efficacy Data for 177Lu-EB-PSMA-617 in mCRPC



| Outcome Measure                    | Study                    | Result                                                                              | Patient Population |
|------------------------------------|--------------------------|-------------------------------------------------------------------------------------|--------------------|
| PSA Response (≥50% decline)        | Dose-Escalation<br>Study | 70% in 2.12 GBq<br>group; 75% in 3.52<br>GBq group (short-<br>term)                 | mCRPC              |
| Tumor Uptake                       | First-in-human Study     | ~3.02-fold higher accumulated radioactivity than <sup>177</sup> Lu-PSMA-617[9] [10] | mCRPC              |
| Overall Survival (OS)              | Not Reported             | Long-term follow-up<br>data is not yet<br>available.                                | mCRPC              |
| Progression-Free<br>Survival (PFS) | Not Reported             | Long-term follow-up<br>data is not yet<br>available.                                | mCRPC              |

Note: The data for <sup>177</sup>Lu-**EB-PSMA-617** is from early-phase studies with small patient numbers and short follow-up periods. Therefore, direct comparison of long-term outcomes with <sup>177</sup>Lu-PSMA-617 is not yet feasible.

### **Long-Term Safety and Toxicity**

Table 3: Common Long-Term Adverse Events (Grade ≥3) Associated with ¹77Lu-PSMA-617



| Adverse Event              | VISION Trial (%) | Phase II (Expanded<br>Cohort) (%) | Retrospective<br>Study (%) |
|----------------------------|------------------|-----------------------------------|----------------------------|
| Bone Marrow<br>Suppression | 23.4[2]          | -                                 | -                          |
| Anemia                     | -                | 10[7]                             | 3 (Grade III)[11]          |
| Thrombocytopenia           | -                | 10[7]                             | -                          |
| Fatigue                    | 7[2]             | -                                 | -                          |
| Kidney Effects             | 3.4[2]           | -                                 | -                          |

Common low-grade toxicities for <sup>177</sup>Lu-PSMA-617 include dry mouth, nausea, and fatigue[5][6] [7][11].

For <sup>177</sup>Lu-**EB-PSMA-617**, a dose-escalation study reported Grade 4 thrombocytopenia in 25% of patients in the highest dose group. No serious kidney or liver side effects were observed in the short term. The first-in-human study noted that the elevated uptake in kidneys and red bone marrow was well-tolerated at a low dose[9][10]. Preclinical studies suggest a potential for increased hematological and renal toxicity due to the prolonged circulation of the radioligand[12].

# Experimental Protocols 177Lu-PSMA-617 Therapy (Based on VISION Trial)

- Patient Selection: Patients with PSMA-positive mCRPC confirmed by <sup>68</sup>Ga-PSMA-11
   PET/CT, who had progressed after at least one androgen receptor pathway inhibitor and one to two taxane regimens.
- Dosing Regimen: 7.4 GBq of <sup>177</sup>Lu-PSMA-617 administered intravenously every 6 weeks for up to 6 cycles.
- Follow-up: Overall survival and radiographic progression-free survival were the primary endpoints. Safety was monitored throughout the trial and in a long-term follow-up period[13].



## <sup>177</sup>Lu-EB-PSMA-617 Therapy (Based on Dose-Escalation Study)

- Patient Selection: Patients with mCRPC.
- Dosing Regimen: Patients were randomized to receive escalating doses of <sup>177</sup>Lu-EB-PSMA-617 (1.18 ± 0.09 GBq, 2.12 ± 0.19 GBq, or 3.52 ± 0.58 GBq) for up to 3 cycles at 8-week intervals.
- Follow-up: The primary endpoints were safety and PSA response. Long-term survival analysis was not a component of this study.

Visualizing the Mechanisms and Workflows Signaling Pathway of PSMA-Targeted Radioligand Therapy



Extracellular Space <sup>177</sup>Lu-PSMA-617/ <sup>177</sup>Lu-EB-PSMA-617 Binding Prostate Cancer Cell Membrane **PSMA** Receptor Internalization Int<u>r</u>acellular Space Endosome Beta Particle Emission (DNA Damage) DNA nduces Apoptosis/ Cell Death

PSMA-Targeted Radioligand Therapy Mechanism of Action

Click to download full resolution via product page

Caption: Mechanism of action for <sup>177</sup>Lu-PSMA radioligand therapies.



## Experimental Workflow for a Typical <sup>177</sup>Lu-PSMA Clinical Trial





Click to download full resolution via product page

Caption: Generalized experimental workflow for <sup>177</sup>Lu-PSMA clinical trials.

### **Logical Comparison of Treatment Outcomes**



Click to download full resolution via product page

Caption: Comparative overview of outcomes for different prostate cancer therapies.

#### **Conclusion and Future Directions**

<sup>177</sup>Lu-PSMA-617 is a well-established radioligand therapy with robust long-term data demonstrating a significant survival benefit and a manageable safety profile in heavily pretreated mCRPC patients. In contrast, <sup>177</sup>Lu-**EB-PSMA-617** is a promising next-generation agent designed for enhanced tumor targeting. Early clinical data show a higher tumor accumulation and encouraging short-term PSA responses, even at lower administered doses. However, the extended circulation of <sup>177</sup>Lu-**EB-PSMA-617** may also lead to increased toxicities, particularly hematological and renal, which requires careful dose optimization.

The primary limitation in directly comparing these two therapies is the lack of mature, long-term follow-up data for <sup>177</sup>Lu-**EB-PSMA-617**. Future research, including prospective, randomized controlled trials with long-term follow-up, is crucial to definitively establish the long-term efficacy



and safety of <sup>177</sup>Lu-**EB-PSMA-617** and to determine its place in the therapeutic landscape for mCRPC. Researchers and drug development professionals should closely monitor the progress of ongoing and future clinical trials of <sup>177</sup>Lu-**EB-PSMA-617** to fully understand its potential as an advanced treatment option for prostate cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. <sup>177</sup>Lu-PSMA-617 Prolongs Survival in Patients with Metastatic Castration-Resistant Prostate Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Adding 177Lu-PSMA-617 improves progression-free survival in metastatic hormonesensitive prostate cancer | springermedicine.com [springermedicine.com]
- 4. urotoday.com [urotoday.com]
- 5. Long-term outcome of 177Lu-PSMA-617 radioligand therapy in heavily pre-treated metastatic castration-resistant prostate cancer patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term outcome of 177Lu-PSMA-617 radioligand therapy in heavily pre-treated metastatic castration-resistant prostate cancer patients PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Follow-up and Outcomes of Retreatment in an Expanded 50-Patient Single-Center Phase II Prospective Trial of 177Lu-PSMA-617 Theranostics in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 177Lu-PSMA-617 Improves Progression-Free Survival and Outcomes Compared With Cabazitaxel | GU Oncology Now [guoncologynow.com]
- 9. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer | springermedicine.com [springermedicine.com]
- 11. Long-term outcome of 177Lu-PSMA-617 radioligand therapy in heavily pre-treated metastatic castration-resistant prostate cancer patients | PLOS One [journals.plos.org]



- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
- To cite this document: BenchChem. [Long-Term Outcomes of <sup>177</sup>Lu-EB-PSMA-617 Therapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365873#long-term-outcomes-of-177lu-eb-psma-617-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com